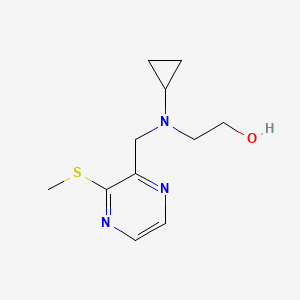
2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol is an organic compound with a complex structure that includes a cyclopropyl group, a pyrazine ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-(methylthio)pyrazine with a cyclopropylmethyl halide, followed by the introduction of the ethanol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The pyrazine ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)acetic acid
- 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)propane
Uniqueness
Compared to similar compounds, 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the ethanol moiety, for example, allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets.
特性
IUPAC Name |
2-[cyclopropyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZUZJHTOYRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
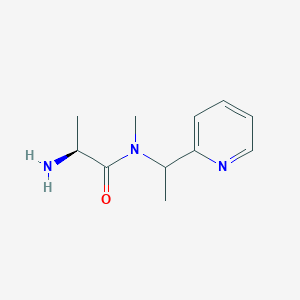
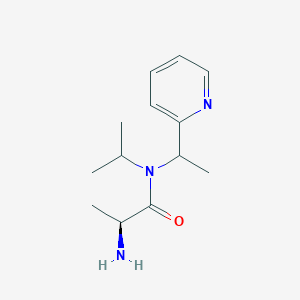
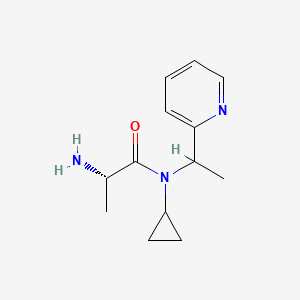
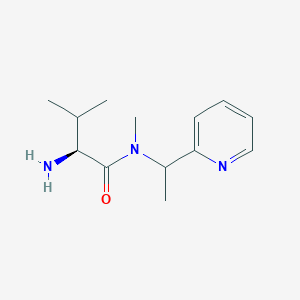
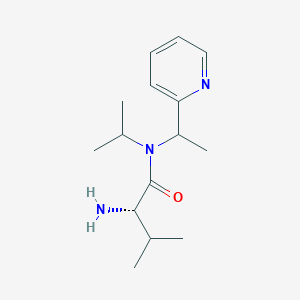
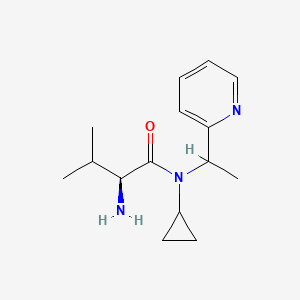
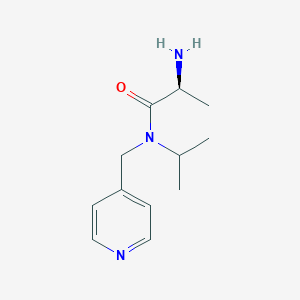
![[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925855.png)
![[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925865.png)

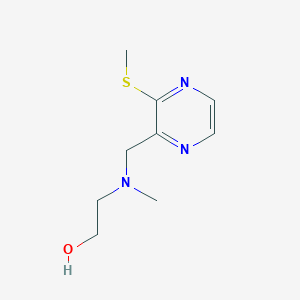
![2-[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925895.png)
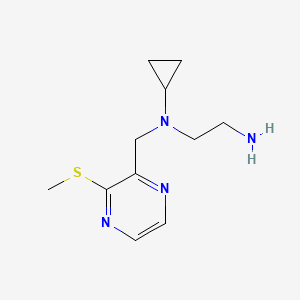
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925927.png)
